Ethyl 3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate
Description
Ethyl 3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a 4-bromophenyl ketone moiety, and a sulfanyl linker.
Key structural attributes:
Properties
IUPAC Name |
ethyl 3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO5S/c1-5-24-16(22)14(20-17(23)25-18(2,3)4)10-26-11-15(21)12-6-8-13(19)9-7-12/h6-9,14H,5,10-11H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOJBAVJNNRNPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCC(=O)C1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate, with the CAS number 1396968-80-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H24BrNO5S
- Molecular Weight : 446.36 g/mol
- Boiling Point : Approximately 555.9 °C (predicted)
- Density : 1.342 g/cm³ (predicted)
- pKa : 10.75 (predicted) .
The compound's biological activity is largely attributed to its structural components, which include a bromophenyl group and a sulfanyl moiety. These features may facilitate interactions with various biological targets, including enzymes and receptors involved in signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, the presence of the bromophenyl group has been associated with enhanced activity against Gram-positive bacteria due to its ability to disrupt bacterial cell membranes .
Inhibition of Type III Secretion System (T3SS)
A study focused on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria demonstrated that compounds with similar structures can significantly reduce the secretion of virulence factors. This inhibition is crucial for developing new therapeutic strategies against infections caused by Gram-negative bacteria like E. coli .
Study on Antimicrobial Efficacy
In a controlled study, this compound was tested against various bacterial strains. The results showed an IC50 value indicating effective inhibition at concentrations as low as 50 µM, suggesting a promising lead for further development .
Research on T3SS Inhibitors
Another significant finding was from a high-throughput screening campaign that identified this compound as a potential inhibitor of T3SS-mediated virulence in enteropathogenic E. coli. The compound demonstrated over 80% inhibition at concentrations around 25 µM, underscoring its potential role in combating antibiotic-resistant infections .
Data Table: Summary of Biological Activities
| Activity Type | Description | Effective Concentration (IC50) |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | ~50 µM |
| T3SS Inhibition | Reduction in secretion of virulence factors | ~25 µM |
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
Data Tables
Table 1. Physical Properties of Selected Compounds
Table 2. Comparative Reactivity in Substitution Reactions
Q & A
Basic Research: Synthesis Optimization
Q: What are the critical considerations for optimizing the multi-step synthesis of this compound, particularly regarding the stability of the tert-butoxycarbonyl (Boc) group and sulfide linkage? A:
- Stepwise Protection: The Boc group is susceptible to acidic conditions. Use mild deprotection agents (e.g., TFA in DCM) and monitor reaction progress via TLC or HPLC to avoid overexposure to acidic environments .
- Sulfide Stability: The sulfanyl (-S-) linkage may oxidize to sulfone under harsh oxidative conditions. Use inert atmospheres (N₂/Ar) and antioxidants like BHT during synthesis .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while ethyl acetate/hexane mixtures are optimal for silica gel chromatography purification .
Basic Research: Characterization Techniques
Q: Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound? A:
- NMR Analysis: ¹H and ¹³C NMR can resolve the Boc-protected amine (δ ~1.4 ppm for tert-butyl) and the 4-bromophenyl moiety (aromatic protons at δ ~7.5–7.8 ppm). 2D NMR (HSQC, HMBC) confirms connectivity of the sulfide and ester groups .
- Mass Spectrometry: High-resolution MS (HRMS-ESI) verifies the molecular ion [M+H]⁺ (calculated for C₁₉H₂₅BrN₂O₅S: ~489.06) and detects impurities from incomplete coupling reactions .
- HPLC Purity: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >98% purity, critical for biological assays .
Advanced Research: Reactivity of the Sulfide Group
Q: How does the sulfide group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions, and how can this be exploited for derivatization? A:
- Nucleophilic Substitution: The sulfide acts as a soft nucleophile. Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields sulfonium salts, enabling further functionalization .
- Controlled Oxidation: Use mCPBA (meta-chloroperbenzoic acid) at 0°C to selectively oxidize the sulfide to sulfoxide without degrading the Boc group .
- Thiol-Disulfide Exchange: Introduce disulfide bridges via reaction with dithiothreitol (DTT), useful for prodrug strategies .
Advanced Research: Enantiomeric Impact on Bioactivity
Q: How does the stereochemistry at the propanoate α-carbon affect binding affinity with biological targets? A:
- Chiral Resolution: Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/ethanol) and compare activity. For example, (S)-enantiomers of structurally similar Boc-protected amino esters show 3–5× higher affinity for serine proteases .
- Docking Studies: Molecular modeling (e.g., AutoDock Vina) reveals that the (R)-configuration sterically hinders hydrogen bonding with active-site residues in target enzymes .
Advanced Research: Stability Under Biological Conditions
Q: What are the primary degradation pathways of this compound in physiological buffers, and how can stability be enhanced for in vivo studies? A:
- Ester Hydrolysis: The ethyl ester is prone to hydrolysis in serum. Replace with methyl or tert-butyl esters to slow degradation .
- Boc Deprotection: At physiological pH (7.4), gradual Boc cleavage occurs. Co-administer protease inhibitors (e.g., PMSF) to stabilize the compound in cell-based assays .
- Light Sensitivity: The 4-bromophenyl group may undergo photodegradation. Store solutions in amber vials and use light-protected experimental setups .
Advanced Research: Data Contradictions in Biological Assays
Q: How can researchers resolve discrepancies in IC₅₀ values reported across different enzymatic assays? A:
- Assay Conditions: Variations in buffer pH (e.g., Tris vs. PBS) alter ionization states of functional groups. Standardize to pH 7.4 with 1 mM DTT for redox-sensitive targets .
- Enzyme Sources: Recombinant vs. tissue-extracted enzymes may have divergent cofactor requirements. Validate activity with positive controls (e.g., known inhibitors) .
- Data Normalization: Use Z-factor analysis to account for edge effects in high-throughput screening .
Advanced Research: Computational Modeling
Q: Which computational strategies are effective for predicting the compound’s interactions with ATP-binding cassette (ABC) transporters? A:
- MD Simulations: Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess binding stability with P-glycoprotein. Key interactions: hydrophobic contacts with the 4-bromophenyl group and hydrogen bonds with the Boc carbonyl .
- Free Energy Perturbation (FEP): Calculate relative binding free energies for analogs with modified sulfide or ester groups to prioritize synthesis .
Advanced Research: Bioconjugation Strategies
Q: How can the Boc-protected amine be selectively modified for fluorescent labeling without compromising the sulfide or ester groups? A:
- Selective Deprotection: Use TFA/DCM (1:1) for 30 min to remove the Boc group, followed by coupling with NHS-fluorescein in DMF/DIEA. Quench excess reagent with glycine .
- Click Chemistry: After Boc removal, perform CuAAC (copper-catalyzed azide-alkyne cycloaddition) with azide-functionalized fluorophores. Optimize CuSO₄/THPTA ratios to prevent sulfide oxidation .
Advanced Research: Metabolic Profiling
Q: What in vitro models are suitable for identifying major Phase I metabolites of this compound? A:
- Liver Microsomes: Incubate with human liver microsomes (HLMs) + NADPH. LC-MS/MS detects hydroxylation at the 4-bromophenyl ring (m/z +16) and ester hydrolysis to the carboxylic acid (m/z −28) .
- CYP Inhibition: Co-incubate with CYP3A4 inhibitors (ketoconazole) to confirm enzyme-specific metabolism .
Advanced Research: Structure-Activity Relationship (SAR)
Q: Which structural analogs of this compound show improved potency against kinase targets, and what substituent trends correlate with efficacy? A:
-
Analog Libraries: Replace the 4-bromophenyl with 4-fluorophenyl or 3-chlorophenyl to enhance lipophilicity (clogP ↑0.5–1.0). The sulfide-to-sulfone modification increases polarity but reduces cell permeability .
-
Key Trends:
Modification Effect on IC₅₀ Reference Boc → Acetyl 2× ↓ potency Ethyl ester → Methyl No change Sulfide → Sulfoxide 5× ↑ solubility
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
